molecular formula C8H10N2O2 B15303660 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid

Cat. No.: B15303660
M. Wt: 166.18 g/mol
InChI Key: ODOFSCRKKRDPFT-UHFFFAOYSA-N
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Description

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction leads to the formation of the desired imidazole ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different reactivity patterns.

    Substitution: The presence of reactive sites on the imidazole and pyrrole rings allows for substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Electrophiles and nucleophiles: Such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazole or pyrrole rings.

Scientific Research Applications

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)4-6-7-2-1-3-10(7)5-9-6/h5H,1-4H2,(H,11,12)

InChI Key

ODOFSCRKKRDPFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CN2C1)CC(=O)O

Origin of Product

United States

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